N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide
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Description
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand . This receptor is involved in various physiological and pathological processes, including angiogenesis, which is a critical process for tumor growth regulation .
Mode of Action
The compound acts as an antagonist of the A2B receptor . By binding to this receptor, it inhibits its activation and subsequent signaling pathways . This inhibition can lead to anticancer activity, as the A2B receptor has been associated with cancer progression .
Biochemical Pathways
The A2B receptor is known to regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . By inhibiting the A2B receptor, the compound can potentially disrupt these pathways and their downstream effects, which include angiogenesis and tumor growth .
Result of Action
The compound’s action on the A2B receptor can lead to a decrease in angiogenesis, thereby inhibiting tumor growth . Additionally, it has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein . These changes can lead to increased apoptosis, or programmed cell death, in cancer cells .
Biochemical Analysis
Biochemical Properties
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide, like other triazoloquinoxaline derivatives, has been found to exhibit cytotoxicity at certain concentrations This suggests that it interacts with various enzymes, proteins, and other biomolecules within cells
Cellular Effects
Some triazoloquinoxaline derivatives have shown promising antiviral activity and cytotoxicity against certain cancer cell lines . This suggests that these compounds may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Some triazoloquinoxaline derivatives have been found to inhibit the VEGFR-2 kinase, which is critically involved in cancer angiogenesis . This suggests that these compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. Some triazoloquinoxaline derivatives have shown cytotoxicity at certain concentrations , suggesting that the effects of these compounds may change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function would be valuable for understanding its temporal effects.
Properties
IUPAC Name |
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-4-5-10-19-23-24-21-20(22-17-8-6-7-9-18(17)26(19)21)25(2)30(27,28)16-13-11-15(29-3)12-14-16/h6-9,11-14H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBXMVSTXKSSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.